molecular formula C26H22N4O4 B2854411 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207000-86-9

7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2854411
CAS-Nummer: 1207000-86-9
Molekulargewicht: 454.486
InChI-Schlüssel: ZEOACKQYLDCSNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, an oxadiazole ring, and various substituents that contribute to its chemical properties and potential applications. The presence of these functional groups makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is often introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Substitution Reactions: The ethoxyphenyl and methylbenzyl groups are introduced through nucleophilic substitution reactions, often using appropriate halides and strong bases.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and methylbenzyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. Researchers investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the presence of the quinazoline and oxadiazole moieties, which are known for their biological activities.

Medicine

In medicine, derivatives of this compound could be explored for drug development. The quinazoline core is a common scaffold in many pharmaceuticals, and modifications to this structure can lead to new therapeutic agents.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or dyes, due to its stable structure and potential for functionalization.

Wirkmechanismus

The mechanism of action of 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors. The quinazoline core can inhibit certain kinases, while the oxadiazole ring might interact with nucleic acids or proteins, disrupting their normal function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core.

    Oxadiazole Derivatives: Compounds such as oxadiazole-based antimicrobials and herbicides.

Uniqueness

What sets 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione apart is the combination of the quinazoline and oxadiazole rings with specific substituents. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biologische Aktivität

The compound 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that incorporates both quinazoline and oxadiazole moieties, known for their diverse biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, synthesis pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3C_{21}H_{20}N_4O_3 with a molecular weight of approximately 388.4 g/mol. The structure features a quinazoline core linked to an oxadiazole group and various substituents that enhance its pharmacological properties.

Biological Activities

Research indicates that compounds containing quinazoline and oxadiazole frameworks exhibit significant biological activities. The following table summarizes the biological activities associated with similar compounds:

Compound NameStructure HighlightsBiological Activity
3-(4-methylthio)quinazoline-2,4-dioneContains methylthio groupAntitumor activity
7-(4-fluorophenyl)quinazolineFluorine substitutionAntiviral properties
1,2,4-Oxadiazole derivativesVarious substituentsAntimicrobial effects

The unique combination of quinazoline and oxadiazole functionalities in this compound suggests potential applications in drug development, particularly in oncology and infectious diseases.

While the exact mechanism of action for This compound has not been fully elucidated, it is believed to interact with specific biological targets such as enzymes or receptors. The oxadiazole ring may facilitate interactions through hydrogen bonding and π-π stacking with biological macromolecules.

Case Studies and Research Findings

  • Anticancer Activity : Quinazolinone derivatives have shown promising anticancer effects. A study demonstrated that derivatives with similar structures exhibited cytotoxicity against various cancer cell lines including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, certain quinazolinone-thiazole hybrids displayed IC50 values as low as 10 μM against PC3 cells .
  • Antimicrobial Effects : Oxadiazole derivatives have been reported to possess antimicrobial properties. For example, a series of oxadiazole derivatives were synthesized and tested against bacterial strains, showing significant inhibition at varying concentrations .

Synthesis Pathways

The synthesis of This compound typically involves multi-step organic reactions. A general synthetic pathway may include:

  • Formation of the oxadiazole ring via condensation reactions.
  • Coupling with the quinazoline core through nucleophilic substitution reactions.
  • Final modifications to introduce ethoxyphenyl and methylbenzyl groups.

Recent advancements in synthetic methodologies have focused on improving yields and simplifying purification processes.

Eigenschaften

CAS-Nummer

1207000-86-9

Molekularformel

C26H22N4O4

Molekulargewicht

454.486

IUPAC-Name

7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O4/c1-3-33-20-6-4-5-18(13-20)23-28-24(34-29-23)19-11-12-21-22(14-19)27-26(32)30(25(21)31)15-17-9-7-16(2)8-10-17/h4-14H,3,15H2,1-2H3,(H,27,32)

InChI-Schlüssel

ZEOACKQYLDCSNR-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)C

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.